molecular formula C2H5BrMg B1206095 Ethylmagnesium Bromide CAS No. 925-90-6

Ethylmagnesium Bromide

Cat. No.: B1206095
CAS No.: 925-90-6
M. Wt: 133.27 g/mol
InChI Key: FRIJBUGBVQZNTB-UHFFFAOYSA-M
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Description

Ethylmagnesium bromide is an organomagnesium compound with the chemical formula C₂H₅MgBr. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically encountered as a solution in diethyl ether or tetrahydrofuran, and it is known for its high reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylmagnesium bromide is prepared by reacting ethyl bromide (C₂H₅Br) with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds as follows: [ \text{C₂H₅Br} + \text{Mg} \rightarrow \text{C₂H₅MgBr} ] This process involves the donation of electrons from magnesium to ethyl bromide, resulting in the formation of the Grignard reagent .

Industrial Production Methods: In industrial settings, the preparation of this compound follows the same principles as laboratory synthesis but on a larger scale. The reaction is typically carried out in large reactors under controlled conditions to ensure the purity and yield of the product. The use of high-purity reagents and solvents is crucial to avoid side reactions and impurities .

Chemical Reactions Analysis

General Reactions

  • Nucleophilic Addition: Ethylmagnesium bromide is often employed to deliver an ethyl group in nucleophilic addition reactions.

  • Deprotonation: It acts as a strong base for deprotonating substrates .

Reactions with Alkynes

This compound can deprotonate alkynes :

RCCH+EtMgBrRCCMgBr+EtHRC≡CH+EtMgBr→RC≡CMgBr+EtH

Organolithium reagents have become more widely available and have largely replaced this compound in this application .

Reaction with Methyl Alkanecarboxylates

In the presence of titanium(IV) isopropoxide, this compound reacts with methyl alkanecarboxylates to form 1-substituted cyclopropanols .

Reaction with p-Benzoquinone

This compound reacts with p-benzoquinone to produce different products based on the solvent used. In tetrahydrofuran (THF), the reaction yields 4-hydroxy-4-ethyl-cyclohexa-2,5-dienone. In tetradecyl(trihexyl)phosphonium decanoate, it yields 4-hydroxy-4-ethyl-2,5-cyclohexadiene .

Table: Reaction of this compound with p-Benzoquinone in Different Solvents

SolventRMgBr[BQ-RH] (%)Dihydroxybenzene (%)R-H (%)R-R (%)
THFEt8020N/ON/O
PIL-C9H19COO-Et2575N/ON/O
Ph = phenyl, Et = ethyl, N/O = not observed

Transmetallation Reactions

This compound can participate in transmetallation reactions in phosphonium ionic liquids (PILs). Reacting this compound with bromobenzene, followed by the addition of benzaldehyde, yields diphenyl-methanol, indicating a transmetallation process .

Reaction Kinetics

The reaction kinetics of Grignard reagents, including this compound, are complex and sensitive to several factors, such as reagent concentration, temperature, and solvent effects. Studies on related Grignard reagents such as mthis compound indicate that the reaction order can vary during the reaction .

Scientific Research Applications

Ethylmagnesium bromide is a cornerstone in organic synthesis, known for its utility in a variety of chemical reactions. Some of its key applications include :

    Chemistry: Used in the formation of carbon-carbon bonds, synthesis of alcohols, carboxylic acids, and organometallic complexes.

    Biology: Utilized in the synthesis of biologically active molecules and intermediates for pharmaceuticals.

    Medicine: Employed in the preparation of drug precursors and active pharmaceutical ingredients.

    Industry: Used in the production of fine chemicals, agrochemicals, and materials science.

Comparison with Similar Compounds

  • Methylmagnesium Bromide (CH₃MgBr)
  • Phenylmagnesium Bromide (C₆H₅MgBr)
  • Butylmagnesium Bromide (C₄H₉MgBr)

This compound’s unique properties and reactivity make it an invaluable reagent in the synthesis of complex organic molecules, contributing significantly to advancements in various scientific fields.

Biological Activity

Ethylmagnesium bromide (EtMgBr) is a Grignard reagent with the chemical formula C2_2H5_5MgBr, primarily used in organic synthesis. Its biological activity is notable in various applications, including the synthesis of complex organic molecules, regiospecific analysis of triacylglycerols (TAG), and as an initiator in polymerization processes. This article examines the biological activity of EtMgBr, highlighting its mechanisms, applications, and relevant research findings.

This compound functions as a strong nucleophile and base. It can deprotonate various substrates, facilitating nucleophilic addition reactions. The mechanism generally involves the formation of an ethyl anion, which attacks electrophilic centers in organic compounds. For example:

RCCH+EtMgBrRCCMgBr+EtH\text{RC}\equiv \text{CH}+\text{EtMgBr}\rightarrow \text{RC}\equiv \text{CMgBr}+\text{EtH}

This reaction illustrates how EtMgBr can be employed to generate organometallic intermediates for further transformations .

1. Regiospecific Analysis of Triacylglycerols

This compound has been effectively utilized for the partial deacylation of triacylglycerols, enabling regiospecific analysis. A study demonstrated that when EtMgBr was reacted with 1,3-distearoyl-2-oleoylglycerol, it provided insights into the fatty acid compositions at specific positions within TAGs. The contamination from isomeric positions was less than 2 mol%, confirming the reagent's precision in such analyses .

Table 1: Fatty Acid Composition Analysis Using EtMgBr

Sample TypeFatty Acid Composition (%)
1,3-Distearoyl-2-oleoylglycerol98.0 (18:0), 2.0 (18:1)
LardTypical distribution patterns
Cod Liver/Mackerel Oil16:0, 22:5n-3, 22:6n-3

2. Synthesis of Complex Organic Compounds

In addition to its role in TAG analysis, EtMgBr is crucial in synthesizing complex organic molecules through various reaction pathways. For instance, it has been involved in the synthesis of Hauser bases via an in situ Grignard metalation method (iGMM). This method allows for the quick production of multigram quantities of these bases from secondary amines and bromoethane .

Case Study: Synthesis of Hauser Bases
The iGMM demonstrated that secondary amines could be effectively metalated using EtMgBr in a one-pot reaction, yielding high conversion rates under optimized conditions. The study highlighted the importance of solvent choice and reaction time on yield efficiency.

Electrochemical Applications

Recent research has explored the electrochemical behavior of this compound in mixed solutions for magnesium deposition applications. It has been shown to act as an efficient anionic initiator for controlled polymerization processes, such as that of ε-caprolactone, demonstrating its versatility beyond traditional organic synthesis .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing ethylmagnesium bromide, and how can researchers ensure reproducibility?

this compound is typically synthesized via the reaction of bromoethane with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF) under inert conditions . To ensure reproducibility:

  • Use rigorously dried solvents and glassware to prevent hydrolysis.
  • Monitor the initiation of the reaction (e.g., exothermic reaction, color change).
  • Confirm reagent stoichiometry and purity via titration or NMR analysis of the Grignard solution .

Q. What safety precautions are critical when handling this compound in laboratory settings?

this compound is highly reactive with moisture and oxygen. Key precautions include:

  • Working under anhydrous, inert atmospheres (e.g., nitrogen/argon gloveboxes).
  • Using flame-retardant lab coats, chemical-resistant gloves (e.g., nitrile), and face shields .
  • Storing solutions in sealed, flame-resistant containers away from ignition sources .
  • Neutralizing spills with dry sand or specialized adsorbents, followed by ethanol for quenching .

Q. How can researchers validate the concentration and reactivity of this compound solutions?

  • Titration : Use a standardized acid (e.g., HCl) with an indicator (phenolphthalein) to quantify active Mg content .
  • Reactivity tests : Perform small-scale test reactions (e.g., with acetone) to confirm nucleophilic activity and yield consistency .

Advanced Research Questions

Q. What factors influence the stereochemical outcomes of reactions involving this compound, and how can contradictions in data be resolved?

Stereoselectivity in Grignard reactions depends on:

  • Substrate structure : Electron-deficient alkenes or steric hindrance may alter attack trajectories.
  • Catalysts : Transition metals (e.g., Fe, Cu) can modulate regioselectivity (see Table I in ).
  • Solvent polarity : THF vs. ether affects reaction rates and intermediates. To resolve data contradictions:
  • Compare reaction conditions (temperature, solvent, catalyst loading) across studies.
  • Use computational modeling (DFT) to predict transition states .

Q. How does the choice of catalyst impact the efficiency of this compound in cross-coupling reactions?

Catalysts like Fe(DBM)₃ or Cu(I) salts enable:

  • Allylic substitutions : Cu(I) facilitates C-C bond formation with allylic halides (Table II in ).
  • Cyclopropane synthesis : Titanium(IV) isopropoxide in Kulinkovich reactions produces cyclopropanol derivatives .
  • Mechanistic studies : Monitor catalytic cycles via in-situ spectroscopy (e.g., IR, NMR) to optimize turnover rates.

Q. What methodologies are recommended for analyzing byproducts or unreacted this compound in complex mixtures?

  • GC/MS : After derivatization (e.g., quenching with D₂O), analyze volatile components .
  • NMR spectroscopy : Use ¹H/¹³C NMR to identify organomagnesium intermediates and residual reagents .
  • Mass balance calculations : Compare theoretical vs. experimental yields to quantify side reactions .

Q. How can researchers design experiments to mitigate the air/moisture sensitivity of this compound in large-scale syntheses?

  • Continuous flow systems : Minimize exposure by automating reagent mixing in sealed reactors.
  • Low-temperature protocols : Slow reaction kinetics reduce thermal decomposition risks.
  • Inert gas purging : Implement Schlenk-line techniques for transfers and quenching .

Q. What strategies improve the stability of this compound solutions for long-term storage?

  • Use high-purity THF or ether with stabilizers (e.g., BHT).
  • Store solutions at –20°C in flame-resistant containers with molecular sieves.
  • Regularly titrate stored solutions to monitor degradation .

Q. Data Analysis and Experimental Design

Q. How should researchers document and interpret conflicting data in this compound reaction yields?

  • Error analysis : Quantify uncertainties from instrumentation (e.g., GC calibration curves) and human error .
  • Control experiments : Repeat reactions with standardized conditions to isolate variables.
  • Meta-analysis : Compare results with literature datasets (e.g., Table I in ) to identify outliers.

Q. What frameworks guide the design of experiments involving this compound in multi-step syntheses?

  • Modular workflows : Break syntheses into stages (e.g., Grignard formation, quenching, purification) with checkpoints for intermediate analysis .
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, stoichiometry) .

Properties

IUPAC Name

magnesium;ethane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H5.BrH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIJBUGBVQZNTB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH2-].[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883607
Record name Ethylmagnesium bromide
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Molecular Weight

133.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light brown solution in ether; [MSDSonline]
Record name Ethyl magnesium bromide
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CAS No.

925-90-6
Record name Ethyl magnesium bromide
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Record name Magnesium, bromoethyl-
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Record name Ethylmagnesium bromide
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Record name Bromoethylmagnesium
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethenolate
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CID 101336896
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Reactant of Route 5
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Reactant of Route 6
Ethylmagnesium Bromide

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